molecular formula C12H10N4 B13130972 6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine

6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine

Cat. No.: B13130972
M. Wt: 210.23 g/mol
InChI Key: TVEKNYJNQBZIHM-UHFFFAOYSA-N
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Description

6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine is a heterocyclic compound that combines the structural features of benzimidazole and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine typically involves the condensation of an aromatic aldehyde with o-phenylenediamine, followed by cyclization and subsequent functionalization . One common method involves the use of N,N-dimethylformamide and sulfur to facilitate the formation of the benzimidazole ring . The reaction conditions are generally mild, and the process can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit microtubule assembly in cancer cells, leading to cell cycle arrest and apoptosis . The compound’s ability to bind to tubulin and disrupt microtubule dynamics is a key aspect of its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine is unique due to its combined benzimidazole and pyridine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

6-(1H-benzimidazol-2-yl)pyridin-3-amine

InChI

InChI=1S/C12H10N4/c13-8-5-6-11(14-7-8)12-15-9-3-1-2-4-10(9)16-12/h1-7H,13H2,(H,15,16)

InChI Key

TVEKNYJNQBZIHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NC=C(C=C3)N

Origin of Product

United States

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